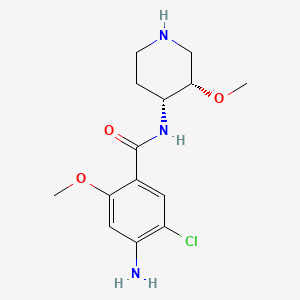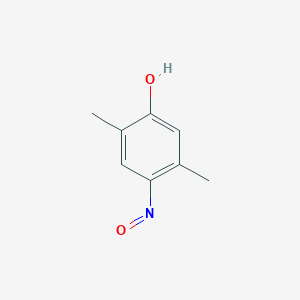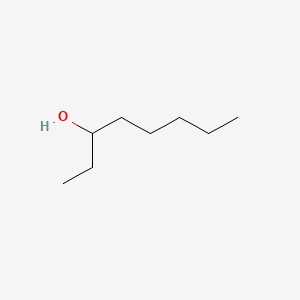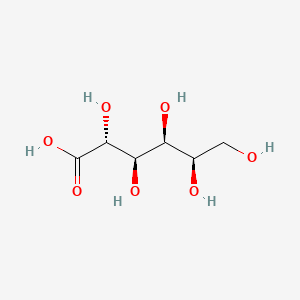
Gulonic acid
Overview
Description
Gulonic acid, also known as gulonate, is a chemical compound with the molecular formula C6H12O7. It is a derivative of glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C). This compound is a hexonic acid, meaning it contains six carbon atoms and a carboxylic acid group. It is commonly found in its lactone form, gulonolactone, which is more stable and readily participates in biochemical reactions.
Mechanism of Action
Target of Action
Gulonic acid, also known as D-Gulonic acid, primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the bacteria .
Mode of Action
It is known that this compound is involved in the transformation of d-sorbitol into l-sorbose byGluconobacter oxydans in the first step of fermentation . Then, L-sorbose is transformed into 2-keto-L-gulonic acid (2-KGA) by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
This compound is part of the uronic acid pathway , where certain carbohydrates like galactose and glucose are transformed into matching uronic acid derivatives . Uronic acids are important constituents of glycosaminoglycans (GAGs), proteoglycans, and other physiologically relevant compounds .
Pharmacokinetics
It is known that this compound has strongacid-base properties , which could influence its absorption and distribution in the body.
Result of Action
This compound, as a precursor of ascorbic acid (vitamin C), plays a significant role in various biological processes. For instance, it has been found to promote cell proliferation and induce the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . It also triggers mesenchymal-epithelial transition (MET) and activates glycolysis .
Action Environment
Environmental factors can influence the action of this compound. For example, in aquatic animals, exogenous 2-keto-L-gulonic acid supplementation has been found to enhance L-ascorbic acid metabolism and growth in zebrafish . This suggests that the action, efficacy, and stability of this compound can be influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
Gulonic acid interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . It is transformed into L-sorbose by Gluconobacter oxydans in the first step of fermentation . Then, L-sorbose is converted into 2-keto-L-gulonic acid (2-KGA) by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria .
Cellular Effects
This compound influences various types of cells and cellular processes . It plays a role in promoting cell proliferation and inducing the conversion from pre-induced pluripotent stem cells to iPSCs . It also triggers mesenchymal-epithelial transition (MET) and activates glycolysis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It facilitates the conversion of L-sorbose into 2-KGA, a key step in the synthesis of ascorbic acid . Additionally, it activates a non-canonical tricarboxylic acid cycle characterized by increased succinate, fumarate, and malate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It enhances the productivity and yield of 2-KGA from L-sorbose, with the yield increasing by 22.27% compared to the control treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Exogenous 2-keto-L-gulonic acid supplementation has been found to enhance L-ascorbic acid metabolism and growth in zebrafish .
Metabolic Pathways
This compound is involved in several metabolic pathways . It is a key intermediate in the uronic acid pathway, which is essential for the metabolism of carbohydrates . It also plays a crucial role in the synthesis of ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gulonic acid can be synthesized through the oxidation of glucose. One common method involves the use of microbial fermentation, where glucose is converted to this compound by specific strains of bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with a high oxygen supply to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, this compound is primarily produced as an intermediate in the synthesis of ascorbic acid. The process involves the fermentation of glucose to this compound, followed by chemical conversion to ascorbic acid. The fermentation step is often carried out using a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium, which enhances the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Gulonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form gulonolactone, which is more stable and commonly found in biological systems.
Esterification: This compound can react with alcohols in the presence of acid catalysts to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and specific enzymes like sorbose dehydrogenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Acid catalysts like sulfuric acid or heteropoly acids are commonly used.
Major Products
2-Keto-L-gulonic acid: Formed through oxidation and used in the synthesis of ascorbic acid.
Gulonolactone: Formed through reduction and is a stable intermediate.
Methyl 2-keto-L-gulonate: Formed through esterification and used in various industrial applications.
Scientific Research Applications
Gulonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of ascorbic acid and other organic compounds.
Biology: Studied for its role in the biosynthesis of ascorbic acid in plants and animals.
Medicine: Investigated for its potential antioxidant properties and its role in preventing scurvy.
Industry: Used in the production of ascorbic acid, which is widely used in the pharmaceutical, food, and cosmetic industries
Comparison with Similar Compounds
Similar Compounds
Gluconic acid: Another hexonic acid derived from glucose, commonly used in food and pharmaceutical industries.
2-Keto-L-gulonic acid: A direct oxidation product of gulonic acid and a key intermediate in ascorbic acid synthesis.
Gulonolactone: The lactone form of this compound, more stable and commonly found in biological systems
Uniqueness
This compound is unique due to its specific role in the biosynthesis of ascorbic acid. Unlike gluconic acid, which is widely used as a food additive, this compound is primarily an intermediate in the production of vitamin C. Its ability to undergo specific biochemical transformations makes it a valuable compound in both biological and industrial contexts.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174090 | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-53-1, 20246-33-7 | |
| Record name | Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GULONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


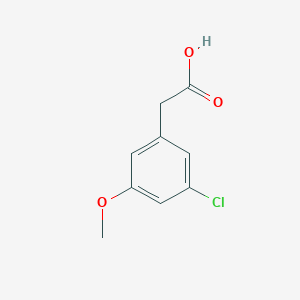
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3420733.png)
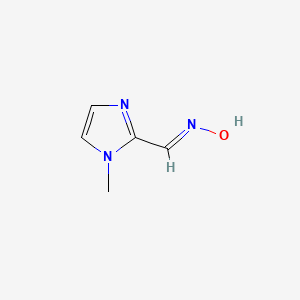



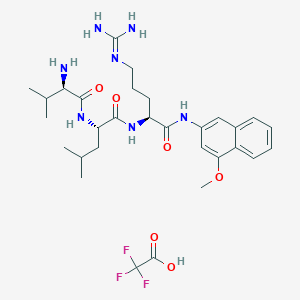


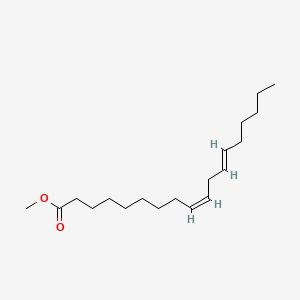
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)
